molecular formula C19H22ClNO4 B5424003 [4-(allyloxy)-3-methoxybenzyl](1,3-benzodioxol-5-ylmethyl)amine hydrochloride

[4-(allyloxy)-3-methoxybenzyl](1,3-benzodioxol-5-ylmethyl)amine hydrochloride

Cat. No.: B5424003
M. Wt: 363.8 g/mol
InChI Key: RLDMXUPCDAWBNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(allyloxy)-3-methoxybenzylamine hydrochloride” is a unique chemical compound. It is also known as “N-[4-(allyloxy)-3-methoxybenzyl]-N-(1,3-benzodioxol-5-ylmethyl)amine” and "1-(1,3-benzodioxol-5-yl)-N-[3-methoxy-4-(prop-2-en-1-yloxy)benzyl]methanamine" . It is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether yielded a compound which was then reduced with lithium tetrahydroaluminate to produce an intermediate product. This intermediate product reacted with aryloxymethyloxiranes to produce the corresponding 1-(aryloxy)-3-({[4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methyl}amino)propan-2-ols .

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals. They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-N-[(3-methoxy-4-prop-2-enoxyphenyl)methyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4.ClH/c1-3-8-22-16-6-4-14(9-18(16)21-2)11-20-12-15-5-7-17-19(10-15)24-13-23-17;/h3-7,9-10,20H,1,8,11-13H2,2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLDMXUPCDAWBNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CNCC2=CC3=C(C=C2)OCO3)OCC=C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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